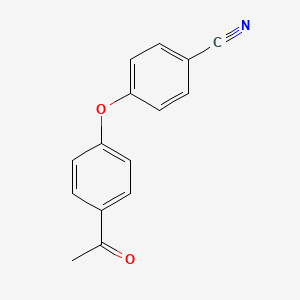

4-(4-Acetylphenoxy)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

4-(4-acetylphenoxy)benzonitrile |

InChI |

InChI=1S/C15H11NO2/c1-11(17)13-4-8-15(9-5-13)18-14-6-2-12(10-16)3-7-14/h2-9H,1H3 |

InChI Key |

IUNWJTWLIKULFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Chemical Transformations and Derivatization Studies of 4 4 Acetylphenoxy Benzonitrile

Precursor for High-Performance Thermosetting Resins

The acetyl group in 4-(4-Acetylphenoxy)benzonitrile can serve as a reactive site for cross-linking reactions, a fundamental process in the formation of thermosetting polymers. Thermosets are a class of polymers that, once cured, become permanently rigid and heat-resistant.

One potential application is in the formulation of polybenzoxazines . Benzoxazine resins are known for their excellent thermal stability, flame retardancy, and low water absorption. The acetyl group could potentially be modified or used to catalyze the ring-opening polymerization of benzoxazine monomers, or this compound could be incorporated into a benzoxazine monomer structure itself.

Another significant area is in the development of cyanate ester resins . researchgate.netresearchgate.net These are high-performance thermosets used in demanding applications such as aerospace components and high-frequency printed circuit boards. adeka.co.jp The nitrile group of this compound is a key functional group in this context. While the compound itself is not a cyanate ester, the phenolic precursor, 4-(4-hydroxyphenoxy)acetophenone, could be readily converted into a cyanate ester monomer. The resulting thermoset would benefit from the inherent thermal stability of the aromatic ether ketone linkage.

Table 2: Representative Properties of Cyanate Ester-Based Thermosets

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) | 240 - 290 °C |

| Dielectric Constant (1 MHz) | 2.6 - 3.2 |

| Moisture Absorption (%) | 0.5 - 1.5 |

| Flexural Strength (MPa) | 100 - 150 |

This table shows typical property ranges for cyanate ester resins, illustrating the performance characteristics that could be expected from thermosets derived from precursors related to this compound.

Monomer for Advanced Thermoplastics

The rigid aromatic structure of this compound also makes it a suitable building block for high-performance thermoplastics, particularly polyimides . Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them indispensable in the aerospace, electronics, and automotive industries. azom.com

To be used in polyimide synthesis, this compound would first need to be chemically modified to introduce two reactive functional groups, typically amine or carboxylic acid anhydride groups. For example, the acetyl group could be converted to an amino group via a series of reactions, or the nitrile group could be hydrolyzed to a carboxylic acid, which could then be converted to a dianhydride.

The incorporation of the ether and ketone linkages present in the this compound backbone into a polyimide chain can enhance properties such as processability and solubility without significantly compromising thermal stability.

Table 3: General Properties of Aromatic Polyimides

| Property | Typical Value Range |

| Glass Transition Temperature (Tg) | 200 - 400 °C |

| Tensile Strength (MPa) | 70 - 140 |

| Dielectric Constant (1 MHz) | 3.0 - 3.5 |

| Chemical Resistance | Excellent |

This table provides a general overview of the properties of aromatic polyimides, the class of polymers for which this compound could serve as a monomer precursor.

Conclusion

4-(4-Acetylphenoxy)benzonitrile is a chemically versatile molecule with significant potential in the field of advanced materials science. Its synthesis, achievable through established chemical reactions, yields a compound with a unique combination of a rigid aromatic backbone and reactive functional groups. While direct applications are not yet widely commercialized, its structure strongly suggests its utility as a precursor for high-performance thermosetting resins like polybenzoxazines and cyanate esters, as well as a monomer for advanced thermoplastics such as polyimides. Further research into the derivatization and polymerization of this compound is warranted to fully explore and harness its potential in creating next-generation materials with superior thermal and mechanical properties.

Computational Chemistry and Theoretical Investigations

Chromatographic Techniques (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is a primary method for assessing the purity of the compound and for monitoring the progress of its synthesis. A C18 column with a mobile phase gradient of acetonitrile (B52724) and water is typically effective. Detection is commonly performed using a UV detector, which can easily identify the aromatic compound. nih.gov

Gas Chromatography (GC) : GC can be used if the compound is sufficiently volatile and thermally stable. It is useful for detecting volatile impurities.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Spectroscopic Analysis

Spectroscopic methods are fundamental for structural elucidation and confirmation.

NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring all expected proton and carbon signals are present and correctly assigned.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight. rsc.org

Infrared (IR) Spectroscopy : IR analysis confirms the presence of the key functional groups (nitrile, ketone, ether), as described in the previous section.

Quality Control and Purity Assessment

For routine quality control, a combination of these methods is used. HPLC is typically the method of choice for determining purity, often expressed as a percentage of the main peak area relative to the total area of all peaks. Melting point analysis can also serve as a quick indicator of purity, as impurities tend to depress and broaden the melting range. Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring of reactions. sorbonne-universite.fr

Q & A

Q. What are the common synthetic routes for 4-(4-Acetylphenoxy)benzonitrile, and what intermediates are critical for its preparation?

- Methodological Answer : A key intermediate is 4-hydroxybenzonitrile, which undergoes nucleophilic substitution with acetylphenol derivatives. For example, hydrosilylation reactions using Fe-based catalysts (e.g., BuN[Fe(CO)(NO)]) can introduce functional groups to the benzonitrile core . Alternatively, condensation reactions with thiazole or triazole precursors (as seen in HIV inhibitor studies) may involve coupling 4-cyanophenyl intermediates with acetylphenol via Ullmann or Buchwald-Hartwig reactions . Intermediate purity should be verified via TLC or HPLC.

Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : Use H NMR to identify acetyl protons (δ ~2.5 ppm) and aromatic protons (δ 6.5–8.5 ppm). C NMR resolves nitrile (δ ~115 ppm) and carbonyl (δ ~200 ppm) signals. For fluorinated analogs, F NMR (e.g., δ -120 to -140 ppm) is critical .

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm) and acetyl (C=O stretch ~1700 cm) groups.

- Mass Spectrometry : HRMS (High-Resolution Mass Spec) validates molecular weight (e.g., [M+H] for CHNO: calc. 259.0872, observed 259.0875) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd for cross-coupling) or Fe complexes (as in hydrosilylation) to enhance selectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of aromatic intermediates, while toluene or THF could reduce side reactions.

- Temperature Control : Gradual heating (60–100°C) minimizes decomposition of heat-sensitive nitrile groups. Monitor reaction progress via in-situ FTIR or GC-MS.

Q. How to resolve contradictions in spectroscopic data across studies (e.g., conflicting C NMR shifts)?

- Methodological Answer :

- Cross-Validation : Compare data with computational predictions (DFT calculations for NMR chemical shifts) .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving discrepancies from solution-state NMR .

- Batch Reproducibility : Ensure consistent synthetic protocols (e.g., purification via column chromatography) to eliminate impurities affecting spectra .

Q. What computational strategies predict the reactivity of this compound in drug discovery contexts?

- Methodological Answer :

- DFT Calculations : Model electron-density maps to identify nucleophilic/electrophilic sites (e.g., nitrile vs. acetyl groups).

- Molecular Docking : Simulate interactions with biological targets (e.g., HIV protease) using software like AutoDock Vina. Focus on hydrogen bonding with the nitrile group .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives for synthesis .

Q. How to design derivatives of this compound for enhanced biological activity?

- Methodological Answer :

- SAR Studies : Replace the acetyl group with bioisosteres (e.g., sulfonyl, trifluoromethyl) and evaluate IC changes in enzymatic assays .

- Heterocyclic Modifications : Introduce thiazole or triazole rings (via Huisgen cycloaddition) to improve binding affinity .

- Prodrug Strategies : Convert the nitrile to a amidoxime or tetrazole to enhance bioavailability .

Q. How to address byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (MeCN:HO gradient) to isolate the target compound from acetylated or hydroxylated byproducts .

- Reaction Monitoring : Employ inline PAT (Process Analytical Technology) tools like ReactIR to detect intermediates and adjust stoichiometry in real time.

- Mechanistic Studies : Conduct O isotopic labeling of the acetyl group to trace unintended hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.